N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide
Beschreibung
This compound is a benzothiazole-containing acetamide derivative featuring a complex tricyclic scaffold (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene). The benzothiazole moiety is a well-established pharmacophore in medicinal chemistry, associated with diverse biological activities, including antimicrobial, antitumor, and anticonvulsant effects . The acetamide linker and sulfanyl group further modulate solubility and bioavailability.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS3/c29-20(12-30-23-21-16-7-4-10-18(16)31-24(21)26-13-25-23)27-15-6-3-5-14(11-15)22-28-17-8-1-2-9-19(17)32-22/h1-3,5-6,8-9,11,13H,4,7,10,12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQYIOZIWKJKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound, also known as CBKinase1_017016, CBKinase1_004616, BRD-K89132020-001-01-4, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide, or F3394-0599, primarily targets the Casein Kinase 1α (CK1α) family . CK1α is a multifunctional protein that regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. It has been observed to induce the degradation of Bromodomain Containing 4 (BRD4), Bromodomain Containing 3 (BRD3), and Bromodomain Containing 2 (BRD2) in B-ALL cell strains . This interaction leads to inhibited cell growth and induction of cell apoptosis and cycle arrest .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway, which is one of the main components of CK1α . It phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation .
Result of Action
The compound’s action results in the degradation of target proteins, leading to inhibited cell growth, induction of cell apoptosis, and cycle arrest . This suggests that the compound exhibits cytotoxic effects on two distinct molecular subtypes of B-ALL, namely 697 (TCF3/PBX1) and RS4;11 (MLL-AF4) B-ALL cell lines .
Biologische Aktivität
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide is a complex compound that belongs to the benzothiazole family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C20H18N4S3
- IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide
Structural Features
The compound features:
- A benzothiazole moiety which is known for its diverse biological activities.
- A unique tricyclic structure that enhances its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics.
The primary mechanism involves the inhibition of specific enzymes that are crucial for bacterial survival. For instance, studies have demonstrated that this compound targets the DprE1 enzyme in Mycobacterium tuberculosis, leading to effective bactericidal action .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
- Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, further supporting its efficacy in cancer therapy .
Anti-inflammatory Effects
Preliminary studies suggest that N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide may also possess anti-inflammatory properties. This is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Absorption and Distribution
The pharmacokinetic profile of the compound suggests favorable absorption characteristics when administered orally or intravenously. Studies indicate high bioavailability and effective distribution across various tissues .
Metabolism and Excretion
Metabolic studies reveal that the compound is primarily metabolized in the liver through phase I and phase II reactions, leading to the formation of several metabolites which may contribute to its overall biological activity.
Summary of Findings
| Biological Activity | Mechanism | Evidence |
|---|---|---|
| Antimicrobial | Inhibition of DprE1 | In vitro studies against M. tuberculosis |
| Anticancer | Induction of apoptosis | Cell line studies (MCF-7) |
| Anti-inflammatory | Modulation of cytokines | Preliminary in vivo studies |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing key structural motifs: benzothiazole , tricyclic cores , and acetamide/sulfanyl linkages . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Benzothiazole Substituents :
- The 6-position of the benzothiazole ring critically influences bioactivity. Fluorine or methyl groups at this position enhance anticonvulsant activity in ureas (e.g., compound 5f in ), whereas nitro or methoxy groups reduce efficacy. The target compound’s unsubstituted benzothiazole may offer a balance between activity and toxicity .
Ethyl or benzhydryl substituents on the acetamide nitrogen (e.g., ) alter lipophilicity, impacting membrane permeability.
Sulfanyl-Acetamide Linker :
- The sulfanyl group enhances hydrogen-bonding capacity, as seen in α-glucosidase inhibitors (e.g., compound 9c in ). Solubility varies significantly; the ethyl-substituted analog () has moderate aqueous solubility (37.5 µg/mL), while bulkier groups (e.g., benzhydryl in ) likely reduce it.
Bioactivity Trends :
- Benzothiazole-ureas () show superior anticonvulsant activity compared to acetamide derivatives, likely due to urea’s stronger hydrogen-bonding capacity. However, acetamides (e.g., ) exhibit lower toxicity profiles, making them safer leads for further optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
